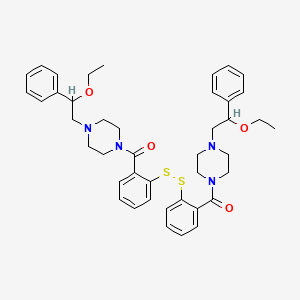
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound featuring a piperazine ring, ethoxy groups, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反応の分析
Types of Reactions
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
- 3-(4-(2-Ethoxy-2-phenylethyl)piperazin-1-yl)-2-methyl-1-phenylpropan-1-one
- 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
Uniqueness
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
78010-21-6 |
|---|---|
分子式 |
C42H50N4O4S2 |
分子量 |
739.0 g/mol |
IUPAC名 |
[2-[[2-[4-(2-ethoxy-2-phenylethyl)piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C42H50N4O4S2/c1-3-49-37(33-15-7-5-8-16-33)31-43-23-27-45(28-24-43)41(47)35-19-11-13-21-39(35)51-52-40-22-14-12-20-36(40)42(48)46-29-25-44(26-30-46)32-38(50-4-2)34-17-9-6-10-18-34/h5-22,37-38H,3-4,23-32H2,1-2H3 |
InChIキー |
PGPIBOORMOZQCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)CC(C5=CC=CC=C5)OCC)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


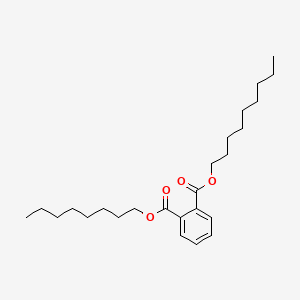
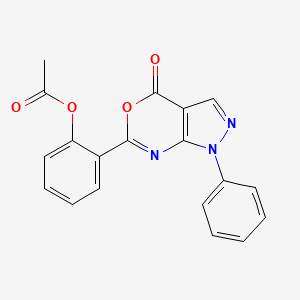
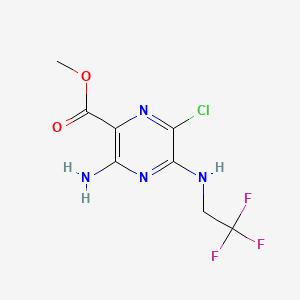
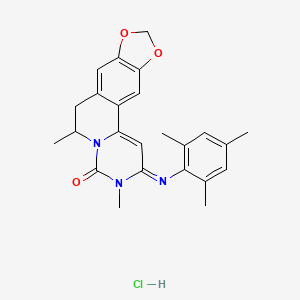
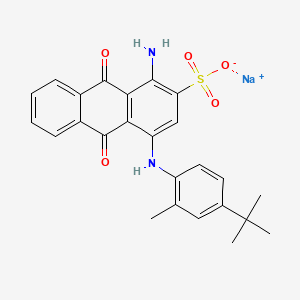
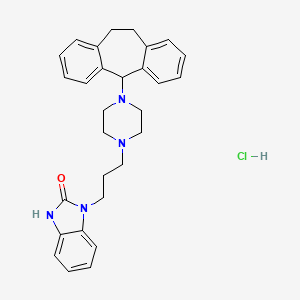
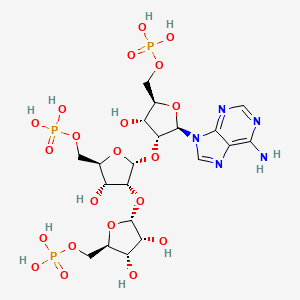
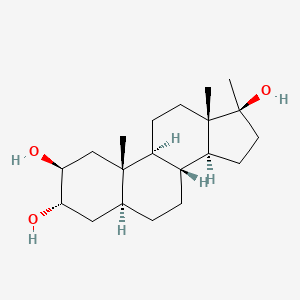
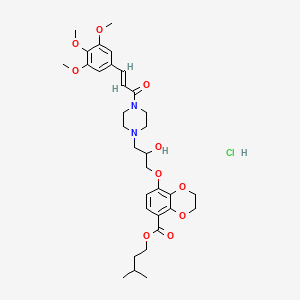
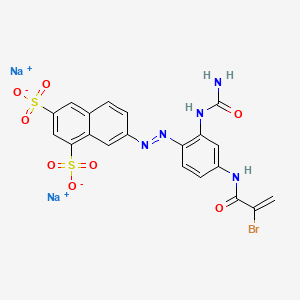
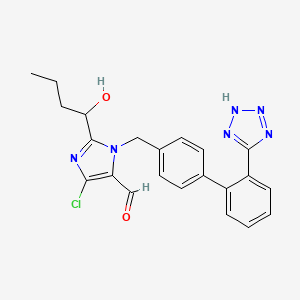
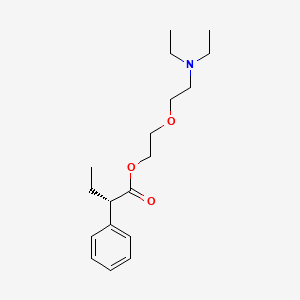
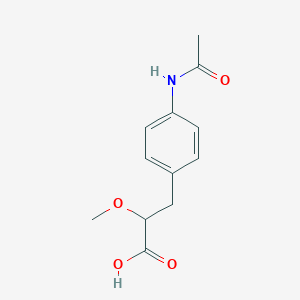
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
